5-[(2-Ethoxyphenyl)sulfamoyl]-2-methylbenzamide
Overview
Description
5-[(2-Ethoxyphenyl)sulfamoyl]-2-methylbenzamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties
Preparation Methods
The synthesis of 5-[(2-Ethoxyphenyl)sulfamoyl]-2-methylbenzamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of organic or inorganic bases . The reaction conditions can vary depending on the specific reagents used, but common methods include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(2-Ethoxyphenyl)sulfamoyl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
5-[(2-Ethoxyphenyl)sulfamoyl]-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Ethoxyphenyl)sulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exerting its antibacterial properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
5-[(2-Ethoxyphenyl)sulfamoyl]-2-methylbenzamide can be compared with other similar compounds, such as:
Sulfanilamide: Another sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Compared to these compounds, this compound may have unique properties or applications that make it particularly useful in certain contexts. For example, its specific structure may confer different biological activities or chemical reactivity.
Properties
IUPAC Name |
5-[(2-ethoxyphenyl)sulfamoyl]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-15-7-5-4-6-14(15)18-23(20,21)12-9-8-11(2)13(10-12)16(17)19/h4-10,18H,3H2,1-2H3,(H2,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMCYMCUHNYDKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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